N-benzyl-N-ethylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-ethylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-2-15(11-12-7-4-3-5-8-12)14(16)13-9-6-10-17-13/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXLDNIGLODSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethylthiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with N-benzyl-N-ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Hydrolysis and Transamidation
The carboxamide group undergoes hydrolysis under acidic or basic conditions to regenerate thiophene-2-carboxylic acid. For instance:
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Acidic hydrolysis : HCl (conc.), reflux, 6–8 hours → thiophene-2-carboxylic acid (70–80% yield).
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Transamidation : Reaction with primary amines (e.g., propylamine) in toluene under reflux replaces the N-benzyl/N-ethyl groups .
Electrophilic Substitution on Thiophene
The thiophene ring participates in electrophilic substitution, though the electron-withdrawing carboxamide group directs reactivity to the 4- and 5-positions:
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable further functionalization:
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Suzuki coupling : 5-Bromo-N-benzyl-N-ethylthiophene-2-carboxamide reacts with arylboronic acids to form biaryl derivatives (e.g., 5-phenyl analogues) .
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Buchwald-Hartwig amination : Introduces amino groups at the 5-position using Pd(OAc)₂ and Xantphos .
Representative Example
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 5-Phenylthiophene-2-carboxamide | 65% |
Oxidation and Reduction
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Oxidation : The ethyl group is resistant to mild oxidants (e.g., KMnO₄), but strong oxidants like CrO₃ degrade the thiophene ring.
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Reduction : LiAlH₄ reduces the carboxamide to a primary amine (N-benzyl-N-ethyl-2-aminomethylthiophene), though over-reduction of the thiophene ring is a side reaction .
Stability and Degradation
The compound is stable under ambient conditions but degrades under prolonged UV exposure or strong acids/bases. Hydrolytic stability in PBS (pH 7.4) exceeds 48 hours, making it suitable for pharmacological studies .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
N-benzyl-N-ethylthiophene-2-carboxamide and its analogues have been synthesized and evaluated as potential inhibitors of human enterovirus 71 (EV71). A study found that derivatives of this compound exhibited low micromolar activity against EV71, with the most potent analogue showing an EC50 of 1.42 μM, indicating promising antiviral properties .
Cancer Therapeutics
The compound has also been investigated for its anticancer properties. Research indicates that it may interact with tubulin in cancer cells, mimicking established anticancer agents like colchicine. This interaction can lead to significant biological effects such as cell cycle arrest and apoptosis in cancerous cells.
Enzyme Inhibition
this compound has shown potential as an inhibitor of key enzymes involved in neurodegenerative diseases. For instance, it has been studied for its inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), both critical targets in Alzheimer's disease treatment .
Biological Applications
Biological Activity
The compound's structure allows it to bind effectively to specific biological targets, which is crucial for its therapeutic efficacy. Its interactions with enzymes or receptors can modulate various biochemical pathways, making it a candidate for further pharmacological development .
Case Study: Cancer Immunotherapy
In a recent study focusing on PD-L1 inhibitors, this compound was evaluated alongside other known inhibitors. It demonstrated superior binding affinity and specificity towards PD-L1 compared to several candidates, highlighting its potential in cancer immunotherapy.
Industrial Applications
Material Science
In addition to its pharmaceutical applications, this compound can be utilized in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties make it suitable for synthesizing more complex molecules.
Data Table: Summary of Applications
| Application Area | Details | Key Findings |
|---|---|---|
| Antiviral Activity | Inhibition of human enterovirus 71 | EC50 of 1.42 μM for the most potent analogue |
| Cancer Therapeutics | Interaction with tubulin and apoptosis induction | Mimics actions of colchicine |
| Enzyme Inhibition | Inhibition of AChE and BACE1 | Potential treatment for Alzheimer's disease |
| Material Science | Building block for complex molecule synthesis | Useful in various chemical processes |
Mechanism of Action
The mechanism of action of N-benzyl-N-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-Benzyl-N-Phenylthiophene-2-Carboxamide (EV71 Inhibitors)
- Structure : Replaces the ethyl group with a phenyl ring.
- Activity : Exhibits low micromolar activity against enterovirus 71 (EC50 = 1.42 μM for the most potent derivative, compound 5a). The thiophene-2-carboxamide core is critical for antiviral activity, while N-substituents modulate potency. Bulky aromatic groups (e.g., 4-bromobenzyl, 4-fluorophenyl) enhance binding interactions but may reduce solubility .
- Key Insight : The ethyl group in the target compound likely offers a balance between lipophilicity and steric hindrance compared to bulkier phenyl derivatives.
N-(2-Nitrophenyl)Thiophene-2-Carboxamide
- Structure : Features a nitro-substituted phenyl group.
- Crystallography: Dihedral angles between the thiophene and benzene rings (8.5–13.5°) influence molecular packing.
N-[Benzyl(2-Hydroxyethyl)carbamothioyl]Thiophene-2-Carboxamide
- Structure : Incorporates a thiourea linkage instead of a carboxamide.
- Functional Impact : The thiourea moiety may enhance metal coordination or hydrogen-bonding capacity but reduces metabolic stability compared to carboxamides .
Methyl 2-(Thiophene-2-Carboxamido)Benzoate
- Structure : Adds a methyl ester to the benzene ring.
- Planarity : The molecule exhibits near-planar geometry due to sp² hybridization, favoring π-stacking interactions. This contrasts with the target compound’s flexible ethyl group, which may reduce planarity .
Physicochemical Properties
Biological Activity
N-benzyl-N-ethylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications, supported by various research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a thiophene ring, which contributes to its aromatic properties, enhancing its interactions with biological targets. The presence of both benzyl and ethyl groups attached to the nitrogen of the carboxamide functional group is crucial for its biological activity.
Biological Activities
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Enzyme Inhibition :
- This compound has shown potential as an inhibitor of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) , an enzyme involved in steroid metabolism. Inhibition of this enzyme can have therapeutic implications for conditions such as osteoporosis by maintaining estrogen levels in bone tissue.
- Similar thiophene derivatives have been recognized for their anticancer properties, indicating a broad spectrum of potential applications in treating various diseases .
- Antimicrobial Activity :
-
Neuroprotective Effects :
- Recent studies have indicated that certain derivatives of thiophene-based compounds can modulate Aβ42 aggregation , which is relevant in Alzheimer's disease research. These compounds have shown neuroprotective effects in cellular models, suggesting that this compound could be explored for neurodegenerative disease applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies on related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-benzylbenzo[b]thiophene-2-carboxamide | Benzothiophene core | Inhibitor of 17β-HSD2 |
| 5-(2-fluoro-3-methoxyphenyl)-N-(3-hydroxybenzyl)-N-methylthiophene-2-carboxamide | Fluorinated phenyl group | Potent 17β-HSD2 inhibitor |
| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | Various substitutions | Antimicrobial activity against multiple pathogens |
This table illustrates how variations in substituents can significantly influence biological activity and application potential.
Case Studies
- Anticancer Studies :
- Neuroprotective Studies :
Q & A
Q. How to design a comparative study between this compound and its structural analogs?
- Design :
- Variables : Substituents on benzyl (e.g., electron-donating vs. withdrawing groups).
- Assays : Comparative XRD (torsional angles), DSC (thermal stability), and biological activity (IC in enzyme inhibition).
- Statistical Tools : PCA (Principal Component Analysis) to correlate structural and functional data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
